(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
Overview
Description
(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H24BrO2P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white to light yellow powder or crystalline form and is typically stored under inert gas conditions to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the reaction of triphenylphosphine with ethyl bromoacetate under inert atmosphere conditions. The reaction is typically carried out in a solvent such as methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in facilities equipped with the necessary safety and environmental controls to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis .
Scientific Research Applications
(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in studies involving cellular metabolism and mitochondrial function.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The compound is known to accumulate in mitochondria due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane. This accumulation can affect mitochondrial function and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the preparation of phosphonium salts.
Ethyltriphenylphosphonium bromide: Similar in structure but lacks the oxo group, making it less reactive in certain chemical reactions.
Methyltriphenylphosphonium bromide: Another similar compound with a methyl group instead of the ethoxy group, affecting its reactivity and applications
Uniqueness
(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide is unique due to the presence of the ethoxy and oxo groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and biological studies. Its ability to target mitochondria also sets it apart from other phosphonium compounds .
Properties
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYXORMKBUFAMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952428 | |
Record name | (1-Ethoxy-1-oxopropan-2-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30018-16-7 | |
Record name | Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30018-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030018167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Ethoxy-1-oxopropan-2-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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